2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene
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Overview
Description
2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and iodination of a suitable benzene derivative, followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often include the use of bromine and iodine reagents, along with appropriate solvents and catalysts to facilitate the halogenation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and ligands are used in the presence of bases and solvents like toluene or DMF.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives with new functional groups.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of dehalogenated benzene derivatives.
Coupling Reactions: Formation of biaryl compounds with extended aromatic systems.
Scientific Research Applications
2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of various functionalized aromatic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing its overall activity and potency.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(cyclopropylmethoxy)-4-fluorobenzene
- 2-Bromo-1-(cyclopropylmethoxy)-4-methylbenzene
- 2-Bromo-1-(cyclopropylmethoxy)-4-chlorobenzene
Uniqueness
2-Bromo-1-(cyclopropylmethoxy)-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and properties compared to its analogs
Properties
IUPAC Name |
2-bromo-1-(cyclopropylmethoxy)-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDWEIKJLNBTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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